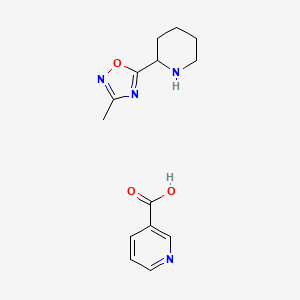![molecular formula C14H21NO2S B2844572 3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione CAS No. 914207-15-1](/img/structure/B2844572.png)
3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione is a chemical compound that belongs to the class of thiol-containing heterocycles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis of various substituted derivatives of indane-1,3-dione, demonstrating their potential in anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities. Some synthesized compounds have shown moderate activities, indicating the versatility of this chemical scaffold in drug discovery and development processes (D. Giles, M. Prakash, K. V. Ramseshu, 2007).
Enzyme Inhibition Studies
The compound has been studied for its interaction with liver alcohol dehydrogenase, showing potent inhibition capabilities. This suggests its potential use in understanding enzyme-substrate interactions and the development of inhibitors for therapeutic purposes (H. Cho, S. Ramaswamy, B. Plapp, 1997).
Novel Compounds Synthesis
Novel thio-substituted aminonaphthoquinones were synthesized, showcasing the application of 3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione derivatives in creating compounds with potential biological activities. This area of research highlights the compound's role in medicinal chemistry and its contribution to the development of new therapeutic agents (M. Yıldız, A. F. Tuyun, 2018).
Functionalized Aliphatic Polyesters
The development of biodegradable aliphatic polyesters bearing pendant thiol-protected groups illustrates the compound's application in tissue engineering. These functionalized materials can interact with cells, offering new avenues for scaffold design and regenerative medicine (Tiziana Fuoco, A. Finne‐Wistrand, D. Pappalardo, 2016).
properties
IUPAC Name |
1,1-dioxo-N-[(4-propan-2-ylphenyl)methyl]thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)13-5-3-12(4-6-13)9-15-14-7-8-18(16,17)10-14/h3-6,11,14-15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDDXRRWRWTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2844496.png)
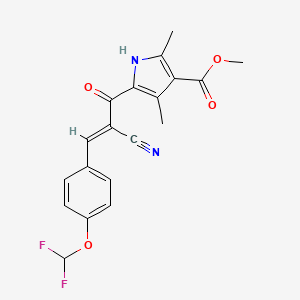
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)
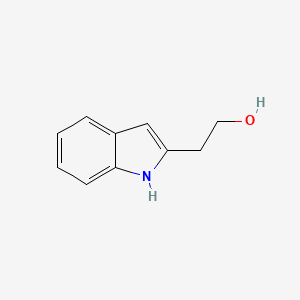
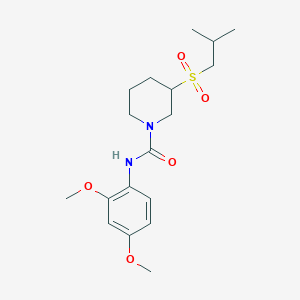
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)
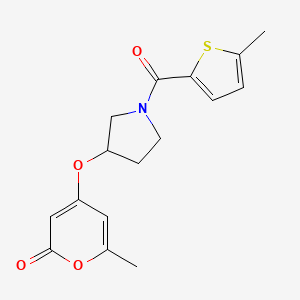
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2844507.png)
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844509.png)
